molecular formula C20H23N5O3 B5518851 4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane

4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane

Cat. No. B5518851
M. Wt: 381.4 g/mol
InChI Key: BTIJTVSQAOKFJK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to the molecule often involves intricate reactions, including ring-opening and closure processes. For instance, the creation of novel pyrazolo and oxazepane derivatives can be achieved through a series of chemical transformations, starting from basic heterocyclic compounds. These processes are meticulously designed to ensure the precise construction of the molecule's complex framework (Halim & Ibrahim, 2022).

Molecular Structure Analysis

The molecular structure of such compounds is often determined using techniques like X-ray crystallography, which reveals the arrangement of atoms within the molecule. For example, studies have shown that pyrazole rings within these molecules can be approximately coplanar with adjacent benzene rings, indicating a significant structural characteristic that might influence their chemical behavior (Badshah et al., 2008).

Chemical Reactions and Properties

These molecules engage in various chemical reactions, including cyclocondensation and interactions with different isothiocyanate derivatives, leading to a broad range of possible outcomes. The versatility in reactions underscores the potential for creating a diverse set of derivatives with unique properties (Khalifa et al., 2017).

Scientific Research Applications

Diversity-Oriented Synthesis and Biological Screening

Diverse chemical libraries synthesized through methods like oxidative carbon-hydrogen bond activation and click chemistry, involving pyrazole and methoxyphenyl motifs, allow for rapid screening against various biological targets. Such libraries contribute significantly to drug discovery and medicinal chemistry by providing novel compounds with potential therapeutic applications (Zaware et al., 2011).

Molecular Docking and Quantum Chemical Calculations

The molecular structure, vibrational spectra, and electronic properties of methoxyphenyl and pyrazole derivatives have been explored through DFT calculations and molecular docking. These studies illuminate the compounds' reactivity, stability, and potential biological interactions, paving the way for the development of targeted molecular therapies (Viji et al., 2020).

Synthetic Pathways and Chemical Transformations

Research into the synthesis and transformation of pyrazole and methoxyphenyl-containing compounds generates valuable methodologies for constructing complex molecules. These synthetic routes are crucial for the development of new pharmaceuticals, agrochemicals, and materials (Kočevar et al., 1992).

Antimicrobial and Anti-inflammatory Agents

Compounds bearing pyrazole, isoxazole, and methoxyphenyl groups have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. Such studies highlight the potential of these compounds in treating infections and inflammation-related disorders (Kendre et al., 2015).

Exploration of Liquid Crystal Technologies

Non-symmetric liquid crystal dimers containing methoxyphenyl moieties exhibit unique thermal and optical properties. Research in this area contributes to the development of advanced materials for display technologies and optical devices (Chan et al., 2012).

properties

IUPAC Name

[1-(2-methoxyphenyl)pyrazol-4-yl]-[2-(pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3/c1-27-19-7-3-2-6-18(19)25-13-16(12-22-25)20(26)23-9-5-11-28-17(14-23)15-24-10-4-8-21-24/h2-4,6-8,10,12-13,17H,5,9,11,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTIJTVSQAOKFJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=C(C=N2)C(=O)N3CCCOC(C3)CN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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